molecular formula C9H14O5 B11945258 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate CAS No. 12071-20-4

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate

Cat. No.: B11945258
CAS No.: 12071-20-4
M. Wt: 202.20 g/mol
InChI Key: RNEDMCJHUPEERA-UHFFFAOYSA-N
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Description

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is a bicyclic acetoxylated pyran derivative characterized by two acetyl groups at the 2- and 3-positions of the tetrahydropyran ring. This compound is synthesized via acetylation of the corresponding diol intermediate, often employing acetic anhydride or acetyl chloride under catalytic conditions. Its structural features, including stereochemistry and substituent positioning, influence its reactivity and applications in organic synthesis and pharmaceutical intermediates. For instance, the stereospecific acetylation of the tetrahydropyran scaffold is critical for modulating its biological activity and physicochemical properties .

Properties

CAS No.

12071-20-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(2-acetyloxyoxan-3-yl) acetate

InChI

InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3

InChI Key

RNEDMCJHUPEERA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCOC1OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions: 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

  • Cholinesterase Inhibition : Recent studies have investigated the potential of compounds similar to 2-(acetyloxy)tetrahydro-2H-pyran-3-yl acetate as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in treating Alzheimer's disease. The structure allows for effective binding to the active sites of these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases .
  • Anticancer Activity : Research indicates that derivatives of tetrahydropyran compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the acetyloxy group may enhance the bioactivity of these compounds by improving their interaction with cellular targets .
  • Phytochemical Studies : This compound has been identified in certain phytochemical investigations where it contributes to the overall bioactivity profile of plant extracts. Its presence has been linked to various health benefits, including anti-inflammatory and antioxidant properties .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies:

  • Maitland–Japp Reaction : This reaction has been utilized to generate tetrahydropyran derivatives with diverse substitution patterns, facilitating the synthesis of complex natural products .
  • Click Chemistry : The compound can participate in click chemistry reactions, allowing for the formation of bioconjugates that are useful in drug development and delivery systems. This method enhances the efficiency and specificity of synthesizing biologically relevant compounds .

Case Study 1: Cholinesterase Inhibition

A study focused on synthesizing novel cholinesterase inhibitors derived from tetrahydropyran frameworks demonstrated that modifications to the acetyloxy group significantly influenced binding affinity and inhibitory activity against AChE and BuChE. The results indicated that specific substitutions could enhance therapeutic efficacy against Alzheimer's disease .

Case Study 2: Anticancer Screening

In vitro studies on various derivatives of tetrahydropyrans showed promising anticancer activity against human cancer cell lines. Compounds containing the acetyloxy moiety were particularly effective, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through further biochemical assays .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Cholinesterase InhibitionPotential treatment for Alzheimer's diseaseEffective binding to AChE/BuChE
Anticancer ActivityCytotoxic effects on cancer cell linesInduction of apoptosis
Synthetic MethodologiesVersatile synthesis routes including Maitland–Japp ReactionFacilitates complex synthesis

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its ability to undergo hydrolysis and release acetic acid and tetrahydropyran-3-ol. These products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Compounds with bulky substituents (e.g., benzyloxy in ) exhibit reduced solubility in polar solvents compared to the di-acetylated target compound.
  • Electronic Effects: The dimethylamino group in introduces basicity, altering reactivity in acid-catalyzed reactions.

Key Observations :

  • Catalytic Efficiency : BF3•OEt2 is a common catalyst for both acetylation and nucleophilic substitutions .
  • Yield Variability : The target compound’s yield (60–84%) is comparable to derivatives synthesized via nucleophilic substitutions (57–84%), but stereochemical control (e.g., trans vs. cis) can reduce efficiency .

Spectroscopic Data

13C NMR Chemical Shifts (Selected Peaks)

Compound Name Acetyl CO (ppm) Pyran Ring Carbons (ppm) Reference ID
This compound 170.7, 170.0 C-1: 101.2, C-2: 23.7, C-3: 26.4
trans-2-Methyltetrahydropyran-3-ol acetate 170.8 C-2: 21.0 (methyl), C-3: 68.5 (acetylated)
6-Acetoxymethyl-3-[(2-hydroxy-3-methoxybenzylidene)amino]tetrahydro-2H-pyran 170.5–169.8 C-6: 62.3 (acetoxymethyl)

Key Observations :

  • Acetyl Group Shifts : All acetylated derivatives show CO peaks near 170 ppm, confirming successful acetylation .
  • Ring Carbon Variability : Substituents at C2 (e.g., methyl in vs. acetyloxymethyl in ) significantly alter chemical shifts.

Key Observations :

  • Acetylated pyran derivatives generally pose risks of skin/eye irritation and acute toxicity, particularly with allyl or benzyl substituents .

Biological Activity

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate, a compound with the CAS number 1204-56-4, is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from diverse research sources.

Synthesis and Characterization

The synthesis of this compound typically involves the acetylation of tetrahydropyran derivatives. Various methods have been reported, including the use of acetic anhydride in the presence of catalytic amounts of acid. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structural integrity and purity of the synthesized compound.

Technique Details
1H NMR Chemical shifts indicating protons in specific environments.
13C NMR Carbon environments consistent with tetrahydropyran structure.
MS Molecular weight confirmation and fragmentation patterns.

Biological Activity

The biological activities of this compound have been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds related to tetrahydropyrans exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Tetrahydropyran derivatives have also been investigated for their anti-inflammatory effects. They may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in these cells is attributed to its interaction with cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry reported that derivatives of tetrahydropyran showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Mechanism : Research highlighted in Chemistry & Biodiversity demonstrated that certain tetrahydropyran compounds inhibited COX enzymes, leading to decreased prostaglandin synthesis, which is crucial for mediating inflammation .
  • Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines, revealing IC50 values in the micromolar range, indicating significant potential for therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate with high yield and purity?

  • Methodological Answer : Optimizing synthesis requires integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For instance, the ICReDD approach employs reaction path prediction to narrow down optimal conditions (e.g., solvent, temperature, catalyst) before lab trials, reducing trial-and-error inefficiencies . Key steps include:
  • Using density functional theory (DFT) to model intermediate stability.
  • Validating computational predictions via small-scale reactions (e.g., 0.1–1 mmol) with GC-MS or HPLC purity checks.
  • Iterative refinement using feedback from experimental yields and byproduct analysis.

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemistry and confirms acetyloxy group orientation (e.g., as demonstrated in structurally analogous pyran derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 distinguishes methylene and methine protons. Key signals include:
  • Acetate carbonyls: ~170–175 ppm (¹³C).
  • Pyran ring protons: δ 3.5–5.5 ppm (¹H) due to deshielding by oxygen substituents.
  • FT-IR : Confirms ester C=O stretches (~1740 cm⁻¹) and pyran ring vibrations (~1100 cm⁻¹).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves (tested for permeation resistance) and chemical-resistant lab coats. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.
  • Emergency measures : For skin contact, wash with 10% ethanol-water to hydrolyze residual acetate .
  • Hazard Classification :
Hazard CodeRisk PhrasePrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use lab-grade PPE
H315/H319Skin/eye irritationImmediate flushing with water
H335Respiratory irritationEnsure adequate ventilation

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Reaction mechanism mapping : Use ab initio molecular dynamics (AIMD) to simulate acetyl group transfer kinetics. For example, transition state analysis can identify energy barriers for nucleophilic acyl substitutions .
  • Solvent effects : Apply COSMO-RS models to predict solvent polarity impacts on reaction rates and regioselectivity.
  • Machine learning : Train models on PubChem reaction datasets to prioritize synthetic routes with >80% predicted yield .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-response standardization : Use OECD guidelines (e.g., TG 423) to test cytotoxicity (MTT assay) and antimicrobial activity (MIC against E. coli and S. aureus) in parallel .
  • Metabolite profiling : LC-HRMS identifies degradation products that may confound bioactivity results.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish between biological variability and methodological artifacts.

Q. What reactor designs optimize the compound’s use in multi-step syntheses (e.g., glycosylation reactions)?

  • Methodological Answer :
  • Microreactors : Enhance mixing efficiency for acetyl group activation (e.g., using TMSOTf catalysts) at sub-ambient temperatures (−20°C) .
  • Continuous flow systems : Minimize hydrolysis by reducing residence time (≤5 min) and maintaining anhydrous conditions (molecular sieves in-line).
  • Scale-up considerations : Use dimensionless Damköhler number (Da) to balance reaction kinetics and mass transfer limitations in stirred-tank reactors .

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